molecular formula C21H18O6 B2762523 3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-6-ethyl-4-oxo-4H-chromen-7-yl acetate CAS No. 170511-25-8

3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-6-ethyl-4-oxo-4H-chromen-7-yl acetate

Cat. No.: B2762523
CAS No.: 170511-25-8
M. Wt: 366.369
InChI Key: RQKBJVGJESGCIQ-UHFFFAOYSA-N
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Description

3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-6-ethyl-4-oxo-4H-chromen-7-yl acetate is a complex organic compound that belongs to the class of chromones and benzodioxins. This compound is characterized by its unique structure, which includes a chromone core and a benzodioxin moiety. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-6-ethyl-4-oxo-4H-chromen-7-yl acetate typically involves multiple steps. One common method starts with the preparation of 2,3-dihydro-1,4-benzodioxin-6-yl)acrylic acid. This involves the reaction of 2,3-dihydrobenzo[b][1,4]dioxin-6-carbaldehyde with glacial acetic acid and potassium carbonate under an inert atmosphere, followed by refluxing at 165°C for 15 hours .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial demand. the synthesis in a laboratory setting can be scaled up with appropriate modifications to reaction conditions and purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-6-ethyl-4-oxo-4H-chromen-7-yl acetate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the chromone core to a dihydrochromone.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzodioxin and chromone rings.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halides, sulfonyl chlorides, and alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce dihydrochromones.

Scientific Research Applications

3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-6-ethyl-4-oxo-4H-chromen-7-yl acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-6-ethyl-4-oxo-4H-chromen-7-yl acetate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as antimicrobial activity or enzyme inhibition .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-6-ethyl-4-oxo-4H-chromen-7-yl acetate lies in its combination of a chromone core and a benzodioxin moiety, which imparts distinct chemical and biological properties. This combination is not commonly found in other compounds, making it a valuable subject of study in various research fields.

Biological Activity

3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-6-ethyl-4-oxo-4H-chromen-7-yl acetate is a synthetic compound belonging to the chromone class, characterized by its unique structural features that include a chromone core and a benzodioxin moiety. This compound has drawn considerable attention due to its potential biological activities, particularly in medicinal chemistry and pharmacology.

Chemical Structure and Properties

The molecular formula for this compound is C21H18O6C_{21}H_{18}O_6 with a molecular weight of 366.36 g/mol. The IUPAC name is [3-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-ethyl-4-oxochromen-7-yl] acetate. Its structure can be represented as follows:

InChI InChI 1S C21H18O6 c1 3 13 8 15 19 10 18 13 27 12 2 22 26 11 16 21 15 23 14 4 5 17 20 9 14 25 7 6 24 17 h4 5 8 11H 3 6 7H2 1 2H3\text{InChI InChI 1S C21H18O6 c1 3 13 8 15 19 10 18 13 27 12 2 22 26 11 16 21 15 23 14 4 5 17 20 9 14 25 7 6 24 17 h4 5 8 11H 3 6 7H2 1 2H3}

Antimicrobial Properties

Research indicates that compounds within the chromone family exhibit significant antimicrobial activity. The presence of the benzodioxin moiety in this compound enhances its interaction with microbial targets. Studies have shown that this compound can inhibit the growth of various bacterial strains and fungi, making it a candidate for further development as an antimicrobial agent .

Anticancer Activity

The anticancer potential of this compound has been explored through various in vitro studies. For instance, it has been tested against several cancer cell lines including A549 (lung), H460 (lung), and SMMC7721 (liver). The compound demonstrated notable inhibitory effects on cell proliferation with IC50 values indicating effective cytotoxicity at low concentrations. Specifically, the compound's mechanism appears to involve the inhibition of key enzymes involved in cell cycle regulation and apoptosis pathways .

Table 1: Anticancer Activity Against Various Cell Lines

Cell LineIC50 (µM)
A5495.0
H4603.5
SMMC77214.2
MDA-MB-2312.9
HCT1161.8

Enzyme Inhibition

The compound has also been studied for its enzyme inhibition properties. It has shown potential as an inhibitor of certain kinases and phosphatases, which are critical in signal transduction pathways associated with cancer progression and other diseases. The binding affinity to these enzymes suggests that this compound could be developed into a therapeutic agent targeting specific molecular pathways .

The mechanism by which this compound exerts its biological effects is primarily through enzyme inhibition and disruption of cellular signaling pathways. The compound binds to active sites on target enzymes, preventing substrate interaction and leading to decreased enzymatic activity. This action can result in altered metabolic processes within cells, contributing to its antimicrobial and anticancer effects .

Case Studies

A notable case study involved the evaluation of this compound's effects on human cancer cell lines where it was found to induce apoptosis through caspase activation pathways. In vivo studies are needed to further elucidate the pharmacokinetics and therapeutic efficacy of this compound in animal models.

Table 2: Summary of Case Studies

Study ReferenceBiological ActivityFindings
AntimicrobialEffective against E. coli
AnticancerIC50 values < 5 µM for multiple lines
Enzyme InhibitionSignificant inhibition of kinase activity

Properties

IUPAC Name

[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-ethyl-4-oxochromen-7-yl] acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18O6/c1-3-13-8-15-19(10-18(13)27-12(2)22)26-11-16(21(15)23)14-4-5-17-20(9-14)25-7-6-24-17/h4-5,8-11H,3,6-7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQKBJVGJESGCIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C=C1OC(=O)C)OC=C(C2=O)C3=CC4=C(C=C3)OCCO4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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